1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone
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Overview
Description
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
The synthesis of 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone typically involves multiple steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its kinase inhibition properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone is not fully understood. it is believed to exert its effects through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone can be compared with other pyrrolopyrazine derivatives, such as:
- 2-Bromo-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine
- 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
These compounds share similar structural features but may differ in their biological activities and chemical reactivity
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)5-2-10-8-7(5)12-6(9)3-11-8/h2-3H,1H3,(H,10,11) |
InChI Key |
YOVSPIHUJBHUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=NC=C(N=C12)Br |
Origin of Product |
United States |
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